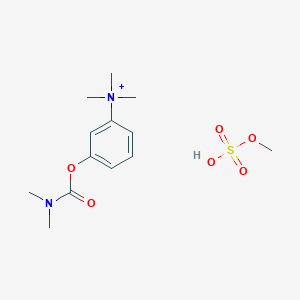![molecular formula C13H16N2O4 B12451000 Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a carbonyl group, which is further connected to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate typically involves the reaction of 2-methylbenzoyl hydrazine with methyl 4-oxobutanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of hydrazone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its biochemical properties and potential therapeutic effects.
Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate
- Methyl 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobutanoate
- Methyl 4-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate
Uniqueness
Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar hydrazone derivatives.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
methyl 4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O4/c1-9-5-3-4-6-10(9)13(18)15-14-11(16)7-8-12(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H,15,18) |
InChI-Schlüssel |
VZNXKXNZKFKMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)
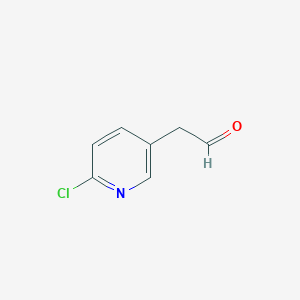
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
![(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine](/img/structure/B12450942.png)
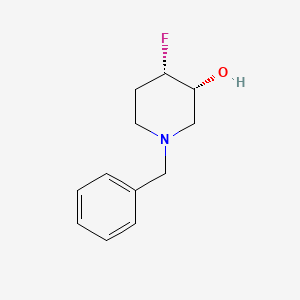
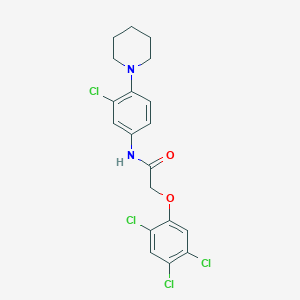
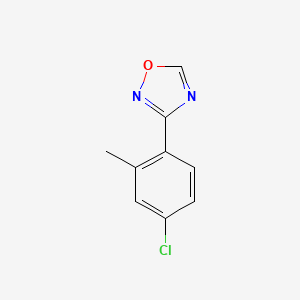
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)

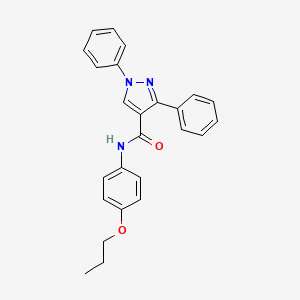
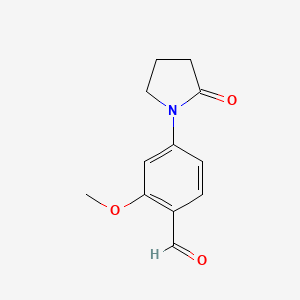
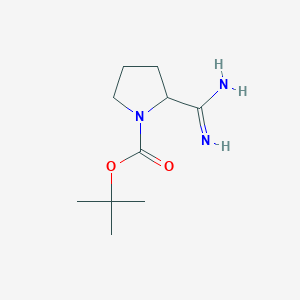
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
